![molecular formula C17H16N2O4 B5797627 4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid, commonly known as Pemetrexed, is a chemotherapy drug that is used to treat various types of cancer. Pemetrexed is a member of the antifolate family of drugs and works by inhibiting the synthesis of DNA and RNA.
作用機序
Pemetrexed works by inhibiting several enzymes involved in the synthesis of DNA and RNA, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, Pemetrexed prevents the synthesis of nucleotides, which are essential building blocks of DNA and RNA. This leads to the inhibition of cell division and ultimately, cell death.
Biochemical and Physiological Effects:
Pemetrexed has several biochemical and physiological effects on the body. It has been shown to cause DNA damage, induce apoptosis, and inhibit angiogenesis. Pemetrexed also has immunomodulatory effects, as it has been shown to increase the production of cytokines and chemokines, which are important for immune system function.
実験室実験の利点と制限
One advantage of using Pemetrexed in lab experiments is its specificity for cancer cells, which allows for targeted therapy. Pemetrexed also has a relatively low toxicity profile compared to other chemotherapy drugs, making it a safer option for patients. However, Pemetrexed has several limitations, including the development of drug resistance and the potential for off-target effects.
将来の方向性
There are several future directions for the use of Pemetrexed in cancer treatment. One potential direction is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another direction is the use of Pemetrexed in combination with immunotherapy, as it has been shown to have immunomodulatory effects. Additionally, the development of more specific and potent antifolate drugs could improve the efficacy of Pemetrexed and other antifolate drugs in cancer treatment.
Conclusion:
Pemetrexed is a chemotherapy drug that has been extensively studied for its efficacy in treating various types of cancer. Its mechanism of action involves the inhibition of enzymes involved in DNA and RNA synthesis, leading to the inhibition of cell division and ultimately, cell death. Pemetrexed has several biochemical and physiological effects on the body and has advantages and limitations for lab experiments. There are several future directions for the use of Pemetrexed in cancer treatment, including the development of combination therapies and more specific and potent antifolate drugs.
合成法
The synthesis of Pemetrexed involves several steps, including the reaction between 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenyl)methyl] pyrido [2,3-d] pyrimidine and N-(3-acetylphenyl) glutamic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is then treated with trifluoroacetic acid to remove the protecting groups, resulting in the formation of Pemetrexed.
科学的研究の応用
Pemetrexed has been extensively studied for its efficacy in treating various types of cancer, including non-small cell lung cancer, mesothelioma, and breast cancer. Several clinical trials have demonstrated the effectiveness of Pemetrexed in combination with other chemotherapy drugs, such as cisplatin and carboplatin. Pemetrexed has also been studied for its potential use in targeted therapy, as it has been shown to inhibit the activity of thymidylate synthase, an enzyme that is overexpressed in many types of cancer.
特性
IUPAC Name |
4-[[(3-acetylphenyl)carbamoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)14-3-2-4-15(9-14)19-17(23)18-10-12-5-7-13(8-6-12)16(21)22/h2-9H,10H2,1H3,(H,21,22)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHVLCPCVNABLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(3-Acetylphenyl)carbamoyl]amino}methyl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

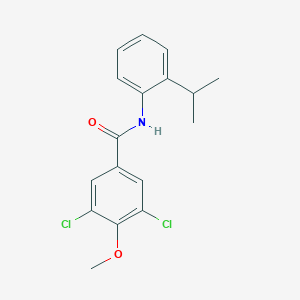
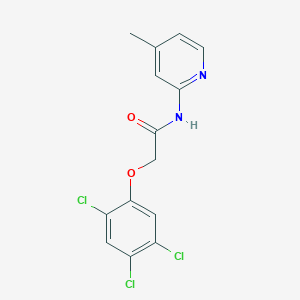
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)
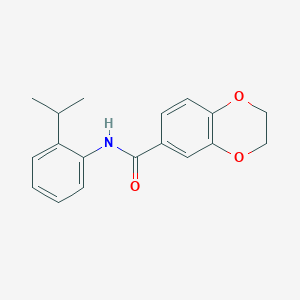
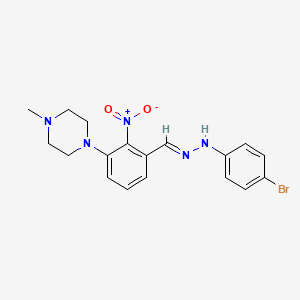
![5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5797567.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)
![N-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5797583.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)
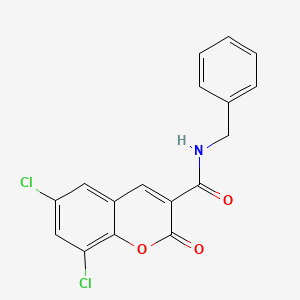
![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)